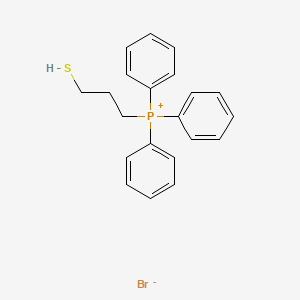
D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tyrosine, D-tyrosine, D-tyrosine, and D-alanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-alanine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-tyrosine, D-tyrosine, and D-phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple tyrosine residues allows for potential cross-linking and interaction with various molecular targets, making it a versatile compound for research and therapeutic applications.
特性
CAS番号 |
644997-49-9 |
|---|---|
分子式 |
C39H43N5O9 |
分子量 |
725.8 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H43N5O9/c1-23(39(52)53)41-36(49)32(20-25-7-13-28(45)14-8-25)43-38(51)34(22-27-11-17-30(47)18-12-27)44-37(50)33(21-26-9-15-29(46)16-10-26)42-35(48)31(40)19-24-5-3-2-4-6-24/h2-18,23,31-34,45-47H,19-22,40H2,1H3,(H,41,49)(H,42,48)(H,43,51)(H,44,50)(H,52,53)/t23-,31-,32-,33-,34-/m1/s1 |
InChIキー |
ARNDKVJCQJLYFY-QWGMMWTISA-N |
異性体SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=CC=C4)N |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)

![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![Thiazolidine, 3,3'-[thiobis(methylene)]bis-](/img/structure/B12591553.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)

